molecular formula C20H23N3O3S B11306629 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11306629
M. Wt: 385.5 g/mol
InChI Key: QFCYCMNUJJBHDZ-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:

      Furan-2-yl: This refers to a furan ring (a five-membered heterocycle containing one oxygen atom) attached to the compound.

      4-Methylpiperidin-1-yl: This indicates a piperidine ring (a six-membered heterocycle containing one nitrogen atom) with a methyl group attached at position 4.

      Thiophen-2-yl: This signifies a thiophene ring (a five-membered heterocycle containing one sulfur atom) linked to the compound.

      1,2-Oxazole-3-carboxamide: This part of the compound contains an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide functional group.

  • Overall, this compound combines diverse heterocyclic motifs.
  • It may have applications in drug discovery due to its structural complexity.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Starting Material: Furan-2-carboxylic acid hydrazide serves as the starting material.

        Ring Closure Reaction: Furan-2-yl [1,3,4]oxadiazole-2-thiol (Ia) is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide.

        Mannich Bases: A series of Mannich bases (IIIa-g) of Ia are prepared by reacting Ia with suitably substituted amines and formaldehyde in ethanol.

        5-Furan-2-yl-4H [1,2,4]triazole-3-thiol (Ib): This compound is obtained by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.

    • Industrial production methods may involve scale-up of these reactions.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the furan or thiophene rings.

        Reduction: Reduction reactions could affect the oxazole or piperidine moieties.

        Substitution: Substituents on the piperidine or thiophene ring may be replaced.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives.

      Biology: Assessing its potential as a bioactive molecule.

      Medicine: Exploring its pharmacological properties.

      Industry: Considering applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate pathways and binding sites.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H23N3O3S

    Molecular Weight

    385.5 g/mol

    IUPAC Name

    N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C20H23N3O3S/c1-14-6-8-23(9-7-14)16(17-4-2-10-25-17)13-21-20(24)15-12-18(26-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24)

    InChI Key

    QFCYCMNUJJBHDZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4

    Origin of Product

    United States

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